2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a benzyloxy group attached to the imidazo[1,2-a]pyridine core. It is commonly used in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazo[1,2-a]pyridine core in the presence of a base.
Amination: The ethylamine side chain is introduced through a nucleophilic substitution reaction, where an appropriate ethylamine derivative reacts with the imidazo[1,2-a]pyridine core.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and ethylamine groups.
2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine: Similar structure but lacks the benzyloxy group.
8-(Benzyloxy)imidazo[1,2-a]pyridine: Similar structure but lacks the ethylamine group.
Uniqueness
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is unique due to the presence of both the benzyloxy and ethylamine groups, which confer specific chemical and biological properties. These modifications can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C16H19Cl2N3O |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c17-9-8-14-11-19-10-4-7-15(16(19)18-14)20-12-13-5-2-1-3-6-13;;/h1-7,10-11H,8-9,12,17H2;2*1H |
InChI Key |
HMRRXNYTBGKZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CCN.Cl.Cl |
Origin of Product |
United States |
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